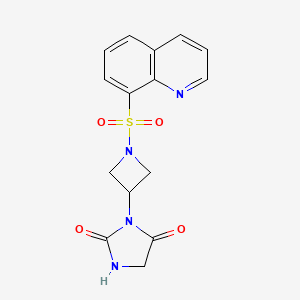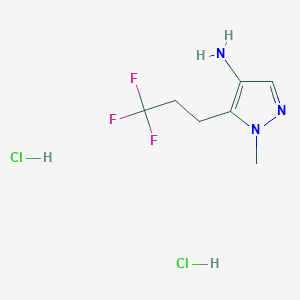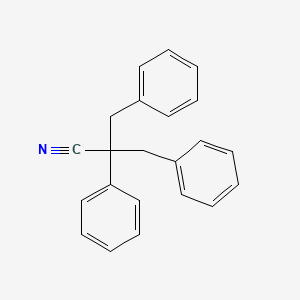
3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that combines a quinoline moiety with an azetidine ring and an imidazolidine-2,4-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of Quinolin-8-ylsulfonyl Chloride: This step involves the sulfonylation of quinoline using chlorosulfonic acid, resulting in quinolin-8-ylsulfonyl chloride.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reaction: The quinolin-8-ylsulfonyl chloride is then reacted with the azetidine derivative to form the sulfonylated azetidine intermediate.
Imidazolidine-2,4-dione Formation: Finally, the imidazolidine-2,4-dione moiety is introduced through a condensation reaction with urea or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor. The quinoline moiety is known for its biological activity, and the compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial. Its structure allows it to bind to specific enzymes, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the synthesis of advanced materials.
作用机制
The mechanism of action of 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes. The quinoline moiety can intercalate with DNA or bind to enzyme active sites, while the azetidine and imidazolidine-2,4-dione structures provide additional binding interactions. This multi-faceted binding capability allows the compound to inhibit enzyme activity effectively, disrupting biological pathways and exerting its effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-2-carboxylic acid is a well-known azetidine derivative with biological significance.
Imidazolidine-2,4-dione Derivatives: Phenytoin is a well-known anticonvulsant that contains the imidazolidine-2,4-dione structure.
Uniqueness
What sets 3-(1-(Quinolin-8-ylsulfonyl)azetidin-3-yl)imidazolidine-2,4-dione apart is its combination of these three distinct moieties into a single molecule. This unique structure provides a diverse range of chemical and biological activities, making it a versatile compound for research and development.
属性
IUPAC Name |
3-(1-quinolin-8-ylsulfonylazetidin-3-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-13-7-17-15(21)19(13)11-8-18(9-11)24(22,23)12-5-1-3-10-4-2-6-16-14(10)12/h1-6,11H,7-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRWHQTMAYJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)



![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

